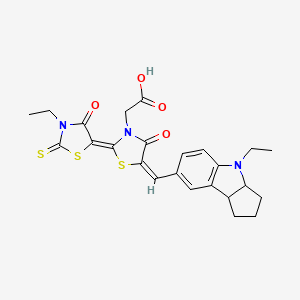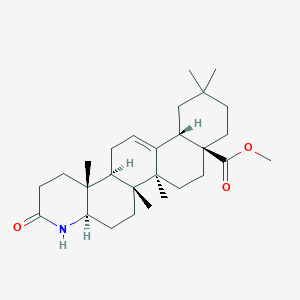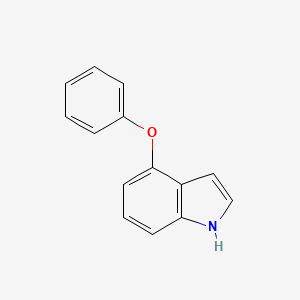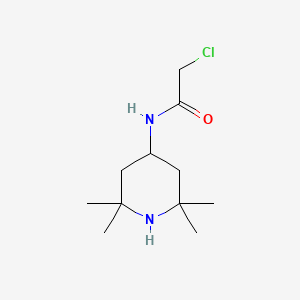![molecular formula C12H21NO2 B11828333 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine is a chemical compound with the molecular formula C12H21NO2. It is an intermediate used in the synthesis of various other compounds, particularly those involved in the preparation of kinase inhibitors. This compound is characterized by its unique spirocyclic structure, which includes a pyrrolidine ring fused to a 1,4-dioxaspirodecane moiety.
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1,4-dioxaspirodecane moiety.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of kinase inhibitors, which are important in the study of cell signaling pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets kinase enzymes, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine can be compared with other similar compounds:
1,4-Dioxaspiro[4.5]dec-8-ylmethanol: This compound has a similar spirocyclic structure but includes a hydroxyl group instead of a pyrrolidine ring.
1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide: This compound features a phenyl sulfide group, which imparts different chemical properties.
1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride: This compound includes a piperazine ring, which can affect its biological activity and applications
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine |
InChI |
InChI=1S/C12H21NO2/c1-2-8-13(7-1)11-3-5-12(6-4-11)14-9-10-15-12/h11H,1-10H2 |
InChI Key |
RMWCZBNBDOEHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)

![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)


![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
